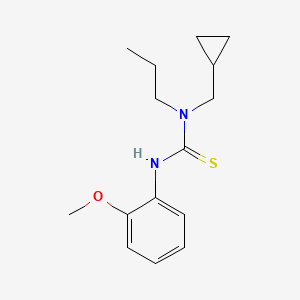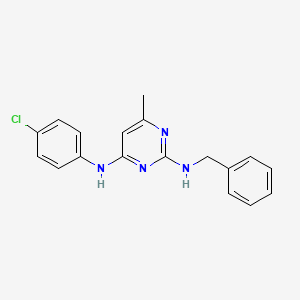![molecular formula C16H17ClN4OS B5516529 2-{4-[2-chloro-5-(methylthio)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5516529.png)
2-{4-[2-chloro-5-(methylthio)benzoyl]-1-piperazinyl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related 4-piperazinopyrimidines involves the nucleophilic attack of corresponding trichloropyrimidines by amines. Mattioda et al. (1975) synthesized a series of 22 new 4-piperazinopyrimidines with a methylthio substituent at the pyrimidine ring's 5 position, showcasing the chemical flexibility of this core structure in generating compounds with varied pharmacological profiles (Mattioda et al., 1975).
Molecular Structure Analysis
Guérémy et al. (1982) conducted an in-depth study on the molecular structure of 2-amino-6-chloro-4-(N-methylpiperazino)pyrimidines, revealing that their affinity for the dopamine receptor is significantly influenced by the substituents at the 2 and 5 positions of the pyrimidine ring. This study provides insight into how slight modifications in the chemical structure can impact biological activity and receptor affinity (Guérémy et al., 1982).
Chemical Reactions and Properties
The chemical reactivity of pyrimidine derivatives, including those with piperazine linkages, has been explored in various contexts. For instance, reactions involving nucleophilic aromatic substitution can yield compounds with significant pharmacological activities, including antiemetic and analgesic properties. These reactions highlight the chemical versatility and potential for pharmacological application of pyrimidine derivatives (Mattioda et al., 1975).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, including solubility and crystal structure, play a crucial role in their pharmacological efficacy and drug formulation. Inkaya et al. (2013) reported a combined experimental and theoretical investigation of the molecular structure and spectroscopic parameters of a related compound, highlighting the importance of understanding these physical properties in drug design and development (Inkaya et al., 2013).
Chemical Properties Analysis
The chemical properties of 2-{4-[2-chloro-5-(methylthio)benzoyl]-1-piperazinyl}pyrimidine and its derivatives, such as reactivity, stability, and interaction with biological targets, are central to their potential as pharmacological agents. Studies have shown that modifications in the pyrimidine and piperazine moieties can lead to compounds with a range of biological activities, including antiemetic and analgesic effects, demonstrating the potential for therapeutic application (Mattioda et al., 1975).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-chloro-5-methylsulfanylphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4OS/c1-23-12-3-4-14(17)13(11-12)15(22)20-7-9-21(10-8-20)16-18-5-2-6-19-16/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMNHQHNUWQNKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![S-[2-(4-methoxyphenyl)-2-oxoethyl] phenylthiocarbamate](/img/structure/B5516490.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5516498.png)
![ethyl 4-[(2-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5516504.png)

![vinyl {[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}acetate](/img/structure/B5516522.png)

![ethyl [2,2,2-trifluoro-1-[(5-methyl-3-isoxazolyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5516537.png)

![8-fluoro-N-methyl-N-[3-(methylthio)benzyl]-2-quinolinecarboxamide](/img/structure/B5516552.png)
![2-[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5516554.png)
